3-(2-Benzyl-4-chlorophenoxy)pyrrolidine

Description

Historical Context of Pyrrolidine Derivatives

The pyrrolidine ring system, also known as tetrahydropyrrole, has occupied a central position in organic chemistry since its initial characterization as a cyclic secondary amine with the molecular formula (CH₂)₄NH. This five-membered nitrogen-containing heterocycle emerged as a fundamental building block in medicinal chemistry due to its presence in numerous natural alkaloids and its capacity to serve as a versatile scaffold for drug development.

The industrial significance of pyrrolidine derivatives became evident through their widespread occurrence in natural products, particularly in alkaloids such as nicotine and hygrine. These naturally occurring compounds demonstrated the biological relevance of the pyrrolidine framework and established the foundation for synthetic modifications that would eventually lead to compounds like 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine. The amino acids proline and hydroxyproline represent structural derivatives of pyrrolidine, further emphasizing the importance of this heterocyclic system in biological processes.

The development of synthetic methodologies for pyrrolidine derivatives has evolved significantly over the past several decades. Traditional laboratory synthesis involved treating 4-chlorobutan-1-amine with strong bases, while industrial production methods utilized the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina. These synthetic approaches provided the foundation for creating more complex substituted pyrrolidines with enhanced pharmacological properties.

Recent advances in pyrrolidine chemistry have focused on cascade reactions and ring contraction methodologies that enable the synthesis of five-membered nitrogen-heterocyclic rings with diverse substitution patterns. The stereoselective synthesis of cyclobutanes from pyrrolidines using iodonitrene chemistry represents one such innovative approach, demonstrating the continued evolution of synthetic strategies in this field.

Discovery and Development of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine

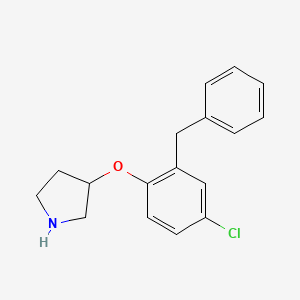

The compound 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine bears the Chemical Abstracts Service registry number 946760-55-0 and possesses the molecular formula C₁₇H₁₈ClNO with a molecular weight of 287.8 grams per mole. This specific pyrrolidine derivative represents a sophisticated molecular architecture that combines the foundational pyrrolidine ring with two distinct aromatic substituents: a benzyl group and a 4-chlorophenoxy moiety.

The structural complexity of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine arises from the strategic positioning of its substituents. The compound features a pyrrolidine ring system where the oxygen atom of the 4-chlorophenoxy group is directly connected to the carbon at the 3-position of the pyrrolidine ring. This substitution pattern creates a unique three-dimensional arrangement that influences both the chemical reactivity and potential biological activity of the molecule.

The International Union of Pure and Applied Chemistry name for this compound is 3-(2-benzyl-4-chlorophenoxy)pyrrolidine, which accurately reflects its structural composition. The compound's InChI key (FDZIEVZAPVOSFO-UHFFFAOYSA-N) provides a standardized computational representation that facilitates database searches and structural comparisons.

Chemical suppliers have documented this compound with specifications indicating a minimum purity of 95%, suggesting its availability for research applications. The compound requires storage in cool, dry conditions for long-term stability, and it is classified as non-hazardous material for transportation purposes according to current Department of Transportation and International Air Transport Association guidelines.

Significance in Contemporary Chemical Research

The significance of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine in contemporary chemical research stems from the broader importance of pyrrolidine derivatives in pharmaceutical development and medicinal chemistry. Pyrrolidine-containing compounds have demonstrated diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.

Recent investigations have emphasized the versatility of pyrrolidine scaffolds in designing novel biologically active compounds and drug candidates. The pyrrolidine ring structure appears in numerous pharmaceutically important agents, including the racetam compounds such as piracetam and aniracetam, as well as drugs like procyclidine and bepridil. This widespread presence in medicinal chemistry underscores the importance of understanding and developing new pyrrolidine derivatives.

The exploration of pyrrolidine derivatives has intensified between 2015 and 2023, with researchers focusing on their potential applications across multiple therapeutic areas. Studies have revealed that pyrrolidine derivatives can function as enzyme inhibitors, particularly targeting dipeptidyl peptidase-IV, N-acylethanolamine acid amidase, and carbonic anhydrase systems. These enzyme inhibitory properties suggest potential applications in treating diabetes, inflammation, and other metabolic disorders.

Contemporary synthetic methodologies have expanded the accessibility of complex pyrrolidine derivatives through innovative approaches such as microwave-assisted organic synthesis and ring contraction strategies. The development of photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives represents a cutting-edge advancement that demonstrates the continued evolution of synthetic chemistry in this field.

Position within the Hierarchy of Substituted Pyrrolidines

The classification of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine within the hierarchy of substituted pyrrolidines reveals its position as a complex, multiply-substituted derivative that incorporates both aromatic and halogenated functional groups. Substituted pyrrolidines constitute a broad class of compounds characterized by the presence of various substituents attached to the pyrrolidine ring system.

The structural hierarchy of pyrrolidine derivatives can be organized based on the nature and complexity of their substituents. Simple alkyl-substituted pyrrolidines represent the most basic level, while compounds containing aromatic substituents, such as 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine, occupy a more complex position within this classification system. The presence of both benzyl and chlorophenoxy groups in this compound places it among the more sophisticated pyrrolidine derivatives.

| Pyrrolidine Derivative Class | Structural Characteristics | Representative Examples |

|---|---|---|

| Unsubstituted Pyrrolidine | Basic five-membered ring with NH | Pyrrolidine |

| Alkyl-Substituted | Simple alkyl groups attached | N-methylpyrrolidine |

| Aryl-Substituted | Aromatic rings attached | N-phenylpyrrolidine |

| Halogenated Derivatives | Halogen atoms incorporated | Various chloro/fluoro derivatives |

| Multi-Substituted Complex | Multiple diverse substituents | 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine |

The compound under investigation demonstrates characteristics of multiple classification categories, incorporating aromatic substitution through both the benzyl and phenoxy groups, halogenation via the chlorine atom, and complex multi-substitution patterns. This combination of structural features positions 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine as a representative example of advanced pyrrolidine chemistry.

Pyrrolidine derivatives with phenoxy substituents represent a specialized subset within the broader category of aryl-substituted pyrrolidines. The incorporation of the phenoxy group introduces an ether linkage that can significantly influence the compound's physicochemical properties, including solubility, stability, and potential biological activity. Related compounds such as (R)-3-(2-Chlorophenoxy)-pyrrolidine hydrochloride demonstrate similar structural motifs but with different substitution patterns.

The hierarchical position of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine also reflects contemporary trends in medicinal chemistry toward increasing molecular complexity and specificity. Modern drug discovery efforts often focus on multi-substituted heterocycles that can interact with specific biological targets through multiple binding interactions. The strategic placement of aromatic rings, halogen atoms, and ether linkages in this compound exemplifies this approach to rational drug design.

Properties

IUPAC Name |

3-(2-benzyl-4-chlorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO/c18-15-6-7-17(20-16-8-9-19-12-16)14(11-15)10-13-4-2-1-3-5-13/h1-7,11,16,19H,8-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZIEVZAPVOSFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine typically involves several steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The specific conditions for this reaction can vary, but it generally requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Chemical Reactions Analysis

3-(2-Benzyl-4-chlorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

3-(2-Benzyl-4-chlorophenoxy)pyrrolidine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of biological processes and pathways.

Medicine: It is being investigated for its potential therapeutic applications.

Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Compound A : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid

- Molecular Formula : C₂₂H₂₂F₃N₃O₅

- Key Features :

- Benzodioxolyl and trifluoromethylphenyl groups enhance lipophilicity and metabolic stability.

- Ureido and carboxylic acid groups introduce hydrogen-bonding capacity, impacting receptor interactions.

- Synthesis : Synthesized via multi-step protocols with a crude yield of 68% and >99% purity (LC) .

Compound B : (S)-3-(N-Boc-amino)pyrrolidine

- Molecular Formula : C₉H₁₈N₂O₂

- Key Features: Boc (tert-butoxycarbonyl) protecting group enhances stability during synthetic workflows. Amino group enables further functionalization (e.g., peptide coupling).

- Commercial Availability : Sold at >90% purity (CAS: 122536-76-9) with pricing ranging from ¥5,500–15,500 per gram .

- Contrast: The absence of aromatic substituents in Compound B reduces steric hindrance compared to 3-(2-benzyl-4-chlorophenoxy)pyrrolidine, favoring applications in catalysis or chiral synthesis.

Physicochemical and Hazard Profiles

Biological Activity

3-(2-Benzyl-4-chlorophenoxy)pyrrolidine is a chemical compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a 4-chlorophenoxy moiety. Its molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The pyrrolidine ring is known for its versatility in medicinal chemistry, allowing for interactions with various biological targets.

Biological Activity Overview

Research indicates that 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine exhibits significant biological activities, particularly in the areas of:

- Anticonvulsant Activity

- Anticancer Activity

- Antimicrobial Properties

Anticonvulsant Activity

A study on related pyrrolidine derivatives demonstrated that compounds with similar structures often exhibit anticonvulsant properties. For instance, derivatives were evaluated using the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in animal models. The results indicated that certain analogs showed protective effects against seizures .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | MES Protection (mg/kg) | PTZ Protection (mg/kg) |

|---|---|---|

| Compound A | 100 | 300 |

| Compound B | 30 | Not Tested |

| 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine | TBD | TBD |

Anticancer Activity

The anticancer potential of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine has been explored through in vitro studies. A notable study indicated that this compound could induce apoptosis in cancer cell lines, including breast and colon cancer cells. Mechanistic investigations revealed that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a targeted approach to induce cancer cell death .

Case Study: Anticancer Mechanisms

In a study conducted on human breast cancer cell lines (MCF-7), the compound exhibited IC50 values ranging from 10 to 15 µM. The findings indicated that the compound's efficacy was linked to its ability to modulate key signaling pathways involved in cell survival and apoptosis.

Antimicrobial Properties

Preliminary research has also suggested antimicrobial activity against various pathogens. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Table 2: Antimicrobial Efficacy Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | TBD |

The biological activity of 3-(2-Benzyl-4-chlorophenoxy)pyrrolidine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Interaction : The structural components allow binding to various receptors, potentially modulating signaling pathways associated with growth and survival.

Q & A

Q. Basic

- Purification : Vacuum filtration and washing with methanol/water mixtures effectively isolate solids, as demonstrated in analogous syntheses of chlorophenyl-pyrrolidine derivatives . Column chromatography (silica gel, hexane/ethyl acetate) resolves non-polar impurities.

- Validation :

- HPLC : Purity >95% confirmed via reverse-phase methods.

- Melting point : Sharp melting range (e.g., 175–176°C in related compounds) indicates homogeneity .

What spectroscopic methods are essential for structural elucidation, and how are spectral artifacts addressed?

Q. Basic

- 1H/13C NMR : Assign peaks using δ 7.3–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (pyrrolidine CH2 groups). Residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) serve as internal references .

- FTIR : Confirm ether (C-O-C, ~1250 cm⁻¹) and pyrrolidine (N-H, ~3200 cm⁻¹) functionalities .

- HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed) .

How can reaction conditions be optimized to improve yields in large-scale syntheses?

Q. Advanced

- Catalyst screening : Acetic acid (10 drops) in ethanol enhances imine formation in analogous reactions, suggesting its utility in stabilizing intermediates .

- Solvent effects : Ethanol promotes solubility of polar intermediates, while dichloromethane reduces byproduct formation in non-polar steps .

- Stoichiometry : A 1:1.2 molar ratio of aryl chloride to pyrrolidine minimizes unreacted starting material .

How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic vs. pyrrolidine protons) .

- Variable temperature NMR : Mitigate signal broadening caused by dynamic processes (e.g., rotameric equilibria) .

- Crystallography (SHELX) : Single-crystal X-ray diffraction provides unambiguous confirmation of bond connectivity and stereochemistry .

What strategies prevent degradation during storage, and how is compound stability assessed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.